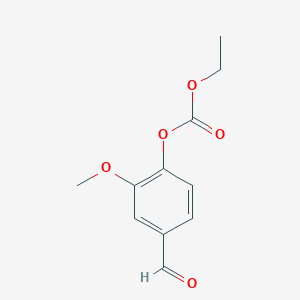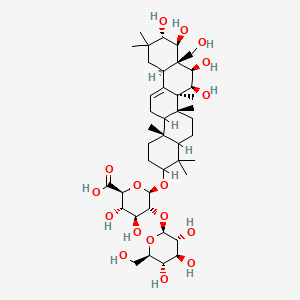
5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexanediones It is characterized by a cyclohexane ring with two ketone groups at positions 1 and 3, and substituents at positions 2 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione typically involves the alkylation of 1,3-cyclohexanedione. One common method is the treatment of the sodium salt of the enolate with alkyl halides such as methyl iodide . The reaction is carried out in a solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexanediones.
Applications De Recherche Scientifique
5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as p-hydroxyphenylpyruvate dioxygenase (HDDP), which plays a role in the breakdown of tyrosine in plants . This inhibition disrupts the production of essential molecules, leading to the compound’s herbicidal effects.
Similar Compounds:
1,3-Cyclohexanedione: A parent compound with similar structural features but lacking the alkyl substituents.
5,5-Dimethyl-1,3-cyclohexanedione:
2-Allylaminomethylene-5,5-dimethyl-1,3-cyclohexanedione: A derivative with an allyl group, used in various chemical reactions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to inhibit specific enzymes makes it valuable in both agricultural and pharmaceutical research.
Propriétés
| 104178-34-9 | |
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
5,5-dimethyl-2-propan-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O2/c1-7(2)10-8(12)5-11(3,4)6-9(10)13/h7,10H,5-6H2,1-4H3 |
Clé InChI |
YHLCIIZTKWHRBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)CC(CC1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


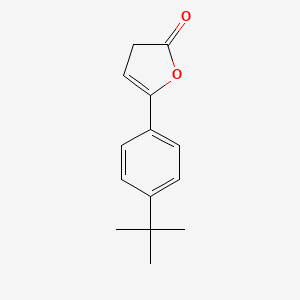
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
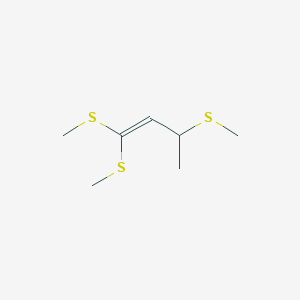
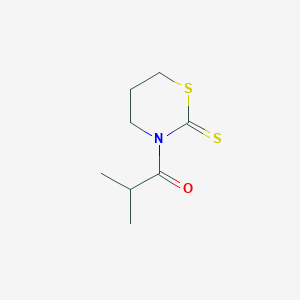
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
